molecular formula C16H17N3S B2752866 5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine CAS No. 311775-13-0

5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B2752866
CAS RN: 311775-13-0
M. Wt: 283.39
InChI Key: FRYCCZAEQMQZNB-UHFFFAOYSA-N
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Description

“5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine” is a chemical compound that has been studied for its potential applications in the medical and pharmaceutical fields . It belongs to the class of compounds known as thieno[3,2-d]pyrimidin-4-amines .

Scientific Research Applications

Importance of Hybrid Catalysts in Pyrimidine Synthesis

Hybrid catalysts have been recognized for their critical role in synthesizing pyrimidine derivatives, including 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are of significant interest due to their broad synthetic applications and bioavailability. Research highlights the utilization of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents in one-pot multicomponent reactions for the development of pyrimidine derivatives. This methodology offers a promising route for developing lead molecules in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Pyrimidine Derivatives as Anti-inflammatory Agents

Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory properties. The inhibition of critical inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α by pyrimidine derivatives underlines their potential as anti-inflammatory agents. The extensive review of synthetic methodologies, anti-inflammatory effects, and structure-activity relationships (SARs) offers insights into developing new pyrimidine-based anti-inflammatory medications with minimal toxicity (Rashid et al., 2021).

Structural Diversity and Biological Activities of Pyrimidine Derivatives

The structural diversity of pyrimidine derivatives underpins their wide range of biological activities, making them a versatile scaffold for new biologically active compounds. These compounds have shown antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. A systematic analysis of pyrimidine derivatives from a pharmacological perspective can serve as a foundation for searching and designing new, highly effective, and safe medicines (Chiriapkin, 2022).

Advanced Oxidation Processes in Degradation of Nitrogen-containing Compounds

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, including pyrimidine derivatives. The degradation of these compounds using AOPs can enhance the efficacy of water and wastewater treatment schemes. This technology addresses the global concern over the presence of toxic and hazardous amino-compounds in water, underscoring the importance of developing comprehensive degradation technologies (Bhat & Gogate, 2021).

Future Directions

Given the potential applications of “5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine” and related compounds in the medical and pharmaceutical fields , future research could focus on further elucidating their synthesis, mechanism of action, and safety profile. This could pave the way for the development of new drugs targeting diseases such as tuberculosis .

properties

IUPAC Name

5,6-dimethyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-11-12(2)20-16-14(11)15(18-10-19-16)17-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYCCZAEQMQZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine

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